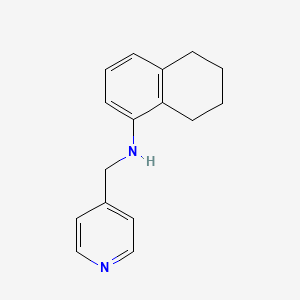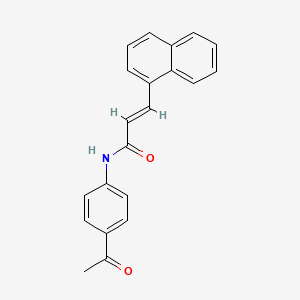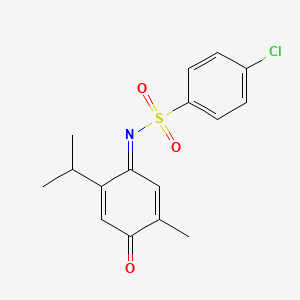
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine, also known as PVTN, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PVTN is a derivative of naphthalene and contains a pyridine ring, making it a heterocyclic compound.
科学研究应用
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer and neurological disorders. In cancer research, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. Additionally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine involves its ability to interact with specific proteins and enzymes in the body. (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to bind to tubulin, a protein involved in cell division, and inhibit its activity. This inhibition of tubulin results in the disruption of microtubule formation, which is essential for cell division and growth. Additionally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to have various biochemical and physiological effects on the body. In cancer cells, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to induce apoptosis, inhibit cell proliferation, and reduce the formation of blood vessels that supply nutrients to the tumor. In neurodegenerative diseases, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
One advantage of using (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine in lab experiments is its ability to selectively target specific proteins and enzymes, making it a useful tool for studying their functions. Additionally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine. One area of interest is the development of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine in animal models and clinical trials. Finally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine may have potential applications in other areas of research such as drug delivery and imaging.
合成方法
The synthesis of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine involves the reaction of 5,6,7,8-tetrahydro-1-naphthylamine with 4-bromomethylpyridine hydrobromide in the presence of a base such as potassium carbonate. This reaction results in the formation of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine as a white solid with a melting point of 120-122°C.
属性
IUPAC Name |
N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h3,5,7-11,18H,1-2,4,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFORFCPZMZURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5255647 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-formyl-2-furyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5798642.png)

![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)

![3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)
![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)
![2-methyl-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5798680.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)

![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)
